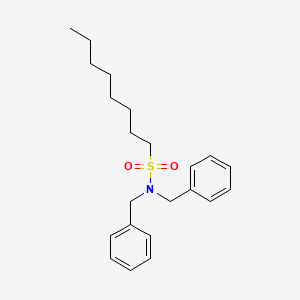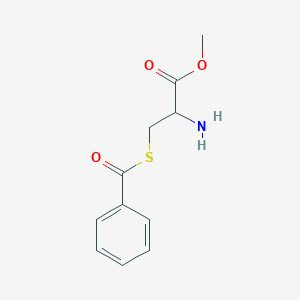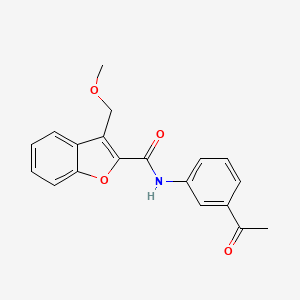![molecular formula C21H26N4O5 B14724366 3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide CAS No. 6609-55-8](/img/structure/B14724366.png)
3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide is a complex organic compound that features multiple functional groups, including amine, methoxy, and amide groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the amide bond: This can be achieved by reacting an amine with a carboxylic acid derivative (such as an acid chloride or ester) under appropriate conditions.
Introduction of the methoxy groups: Methoxy groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Formation of the imino ether linkage: This step might involve the reaction of an oxime with an alkylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amine or methoxy groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions could target the imino ether or amide groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), or Friedel-Crafts reagents (AlCl3).
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
In organic synthesis, this compound could serve as an intermediate for the preparation of more complex molecules. Its multiple functional groups make it a versatile building block.
Biology
The compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding, due to its structural similarity to biologically active molecules.
Medicine
Potential medicinal applications could include its use as a lead compound in drug discovery, particularly for conditions where its functional groups might interact beneficially with biological targets.
Industry
In the materials science field, the compound could be explored for its properties as a polymer precursor or as a component in specialty coatings or adhesives.
作用機序
The mechanism by which 3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
類似化合物との比較
Similar Compounds
3-Amino-N-(2-hydroxyphenyl)-3-[(2-{[2-(4-hydroxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide: Similar structure but with hydroxyl groups instead of methoxy groups.
3-Amino-N-(2-chlorophenyl)-3-[(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide: Similar structure but with chloro groups instead of methoxy groups.
Uniqueness
The presence of methoxy groups in 3-Amino-N-(2-methoxyphenyl)-3-[(2-{[2-(4-methoxyphenyl)ethyl]amino}-2-oxoethoxy)imino]propanamide might confer unique electronic and steric properties, potentially affecting its reactivity and interactions with biological targets.
特性
CAS番号 |
6609-55-8 |
|---|---|
分子式 |
C21H26N4O5 |
分子量 |
414.5 g/mol |
IUPAC名 |
3-amino-N-(2-methoxyphenyl)-3-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethoxy]iminopropanamide |
InChI |
InChI=1S/C21H26N4O5/c1-28-16-9-7-15(8-10-16)11-12-23-21(27)14-30-25-19(22)13-20(26)24-17-5-3-4-6-18(17)29-2/h3-10H,11-14H2,1-2H3,(H2,22,25)(H,23,27)(H,24,26) |
InChIキー |
CCOVCQHVFYVKAU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CCNC(=O)CON=C(CC(=O)NC2=CC=CC=C2OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



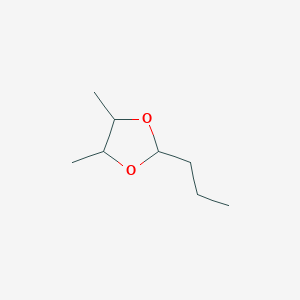
![1-[(2-Chlorophenyl)methyl]-1,1-dimethylhydrazin-1-ium chloride](/img/structure/B14724297.png)


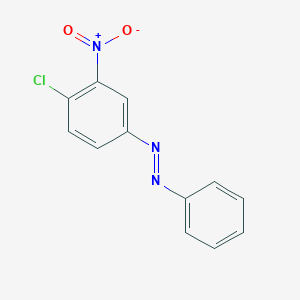
![[2-Bromo-1-(6-bromo-1,3-benzodioxol-5-yl)propyl] 2-methylpropanoate](/img/structure/B14724325.png)




